molecular formula C19H21N5O3S B12130558 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide

Cat. No.: B12130558
M. Wt: 399.5 g/mol
InChI Key: OVVAZCASODBGMM-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-ethoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the coupling of the triazole derivative with 2-methoxyphenylacetyl chloride under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar solvents.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to bind to metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole

Uniqueness

2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities. The presence of both ethoxy and methoxy groups enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H21N5O3S/c1-3-27-14-10-8-13(9-11-14)18-22-23-19(24(18)20)28-12-17(25)21-15-6-4-5-7-16(15)26-2/h4-11H,3,12,20H2,1-2H3,(H,21,25)

InChI Key

OVVAZCASODBGMM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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